![molecular formula C17H16N2O4S B2454055 (Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid CAS No. 849017-64-7](/img/structure/B2454055.png)
(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also has a thiazolidine-dione group, which is found in some types of medications, such as certain antidiabetic drugs .
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
A study by Penthala et al. (2011) elaborated on the synthesis and evaluation of novel analogs, including derivatives structurally related to "(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid" for anticancer properties. The analogs demonstrated potent growth inhibition against melanoma and ovarian cancer cells, highlighting their potential as lead compounds for antitumor agents. This research underscores the therapeutic promise of such compounds in cancer treatment, meriting further exploration for optimization and understanding their mechanism of action Penthala, R. P., Yerramreddy, T. R., & Crooks, P. A. (2011).
Urease Inhibition and Therapeutic Implications
Nazir et al. (2018) conducted a study on indole-based oxadiazole scaffolds, including compounds structurally similar to the one , revealing significant urease inhibitory activity. These findings suggest potential therapeutic applications in treating diseases associated with urease-producing pathogens, illustrating the broad applicability of these compounds beyond their antitumor activity. This work adds another dimension to the utility of such compounds in medical science, encouraging further research into their potential benefits and mechanisms Nazir, M., Abbasi, M., & Aziz‐ur‐Rehman, et al. (2018).
Enzyme Inhibition for Drug Discovery
Research by Smelcerovic et al. (2015) explored the enzyme inhibitory properties of thiazolidin-4-one derivatives, akin to the compound of interest, indicating their potential as inhibitors of xanthine oxidase. This activity is crucial for developing drugs aimed at treating conditions like gout, showcasing the compound's relevance in discovering novel therapeutic agents. The study highlights the importance of such compounds in drug discovery, particularly for diseases where enzyme inhibition can provide relief Smelcerovic, Z., Veljković, A., & Kocic, G., et al. (2015).
Propriétés
IUPAC Name |
4-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-18-10-11(12-5-2-3-6-13(12)18)9-14-16(22)19(17(23)24-14)8-4-7-15(20)21/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,20,21)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTWYQGVKDOAHN-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(5-((1-methyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)butanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.